Product packaging for 2-(Pyridin-4-Yloxy)Benzaldehyde(Cat. No.:)

2-(Pyridin-4-Yloxy)Benzaldehyde

Cat. No.: B11925325
M. Wt: 199.20 g/mol
InChI Key: ILYIBYDYZFJRRA-UHFFFAOYSA-N
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Description

2-(Pyridin-4-yloxy)benzaldehyde (CAS 33399-37-0) is a high-purity heterocyclic building block of significant value in medicinal chemistry and organic synthesis. This compound, with the molecular formula C12H9NO2 and a molecular weight of 199.21 g/mol, features a benzaldehyde group linked to a pyridine ring via an ether bond, making it a versatile scaffold for constructing complex molecules . Its primary research application is as a key intermediate in the design and synthesis of novel pharmaceutical compounds. Structural analogs of this compound, which combine pyridine and benzaldehyde pharmacophores, have been investigated as potential antitubercular agents by targeting the mycobacterial enoyl-reductase (InhA) enzyme, a crucial target in the fatty acid synthesis pathway of Mycobacterium tuberculosis . Furthermore, the reactive aldehyde group allows for further functionalization through condensation and coupling reactions, facilitating the creation of libraries of compounds for drug discovery campaigns . Beyond pharmaceutical development, this compound serves as a precursor in material science for the development of advanced materials and is used in analytical chemistry as a reagent. Researchers should note that this product is labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with appropriate precautions, referring to the material safety data sheet, as it may be harmful if swallowed, in contact with skin, or inhaled . For optimal stability, it is recommended to store the compound sealed in a dry environment at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9NO2 B11925325 2-(Pyridin-4-Yloxy)Benzaldehyde

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H9NO2

Molecular Weight

199.20 g/mol

IUPAC Name

2-pyridin-4-yloxybenzaldehyde

InChI

InChI=1S/C12H9NO2/c14-9-10-3-1-2-4-12(10)15-11-5-7-13-8-6-11/h1-9H

InChI Key

ILYIBYDYZFJRRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)OC2=CC=NC=C2

Origin of Product

United States

Synthetic Methodologies for 2 Pyridin 4 Yloxy Benzaldehyde and Analogues

Strategies for O-Arylation and Ether Bond Formation

Nucleophilic Aromatic Substitution Approaches for Aryl Ether Synthesis

Nucleophilic aromatic substitution (SNAr) is a well-established method for the formation of diaryl ethers. This reaction typically involves the displacement of a leaving group on an electron-deficient aromatic ring by a nucleophile. In the context of synthesizing 2-(pyridin-4-yloxy)benzaldehyde, this can be approached in two ways: the reaction of a 4-halopyridine with 2-hydroxybenzaldehyde or the reaction of a 2-halobenzaldehyde with 4-hydroxypyridine (B47283).

The reactivity of halopyridines in SNAr reactions is significantly influenced by the position of the halogen. The electron-withdrawing nature of the nitrogen atom in the pyridine (B92270) ring activates the C-2 and C-4 positions towards nucleophilic attack. youtube.comstackexchange.com Consequently, 4-halopyridines are suitable substrates for this transformation. The reaction is typically carried out in the presence of a base, which deprotonates the hydroxyl group of 2-hydroxybenzaldehyde, forming a more potent phenoxide nucleophile. Common bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃). The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) being frequently employed to facilitate the reaction.

Palladium-Catalyzed C-H Activation and Functionalization Strategies

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of aromatic compounds. This approach offers an atom-economical alternative to traditional cross-coupling reactions by avoiding the pre-functionalization of one of the coupling partners. In principle, the synthesis of this compound could be envisioned through the palladium-catalyzed ortho-C-H aryloxylation of benzaldehyde (B42025) with 4-hydroxypyridine.

These reactions often employ a directing group to achieve regioselectivity. For benzaldehydes, transient directing group strategies have been developed where an amine catalyst reacts with the aldehyde to form an imine in situ, which then directs the palladium catalyst to the ortho C-H bond. While this methodology has been successfully applied to the ortho-arylation of benzaldehydes, its application to C-O bond formation with pyridinols is less common. chemrxiv.orgsioc-journal.cn

More established are palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig C-O coupling. patsnap.comorganic-chemistry.orgwikipedia.orgyoutube.comyoutube.com This reaction involves the coupling of an aryl halide or triflate with an alcohol or phenol (B47542) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. For the synthesis of this compound, this would involve the coupling of a 2-halobenzaldehyde with 4-hydroxypyridine or a 4-halopyridine with 2-hydroxybenzaldehyde. The choice of ligand is crucial for the success of the Buchwald-Hartwig reaction, with bulky, electron-rich phosphine ligands often providing the best results.

Precursor Design and Functional Group Interconversions in Benzaldehyde and Pyridine Moieties

The successful synthesis of this compound is highly dependent on the availability and reactivity of appropriately functionalized precursors. Key starting materials include 2-halobenzaldehydes (e.g., 2-fluorobenzaldehyde (B47322), 2-bromobenzaldehyde), 2-hydroxybenzaldehyde, 4-halopyridines (e.g., 4-chloropyridine), and 4-hydroxypyridine.

The synthesis of these precursors often involves well-established organic transformations. For instance, 2-fluorobenzaldehyde can be prepared from 2-fluorotoluene (B1218778) through side-chain chlorination followed by hydrolysis. ontosight.ai 4-Chloropyridine (B1293800) is often synthesized from pyridine or N-(4-pyridyl) pyridinium (B92312) chloride hydrochloride using chlorinating agents like phosphorus oxychloride or thionyl chloride. exsyncorp.comresearchgate.net It is important to note that 4-chloropyridine can be unstable and is often handled as its hydrochloride salt. chemicalbook.com

Functional group interconversions (FGIs) can also be employed to prepare the necessary precursors or to modify the final product. For example, a nitro group can be introduced onto the benzaldehyde ring and subsequently reduced to an amino group, which can then be further modified. The aldehyde functionality itself can be derived from the oxidation of a corresponding benzyl (B1604629) alcohol or the reduction of a carboxylic acid or its derivative. For instance, 2-methyl-5-nitrobenzyl chloride can be converted to 2-methyl-3-hydroxymethyl-5-nitrophenol through a series of nitration, acetylation, reduction, diazotization, and hydrolysis steps. An attempt to then oxidize the methyl group to an aldehyde using chromic acid was also explored. sioc-journal.cn Pyridine N-oxides are versatile intermediates that can be used to introduce various functional groups at the 2- and 4-positions of the pyridine ring. semanticscholar.orgresearchgate.netwikipedia.orgscripps.eduorganic-chemistry.org

Reaction Condition Optimization and Yield Enhancement

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically varied include the choice of catalyst, ligand, base, solvent, and temperature.

For Ullmann-type couplings, which utilize a copper catalyst, the choice of ligand can significantly accelerate the reaction and allow for milder conditions. organic-chemistry.orgnih.govwikipedia.org A screening of various ligands for the synthesis of electron-rich diaryl ethers revealed that N,N-dimethylglycine was highly effective. nih.gov The base also plays a critical role, with cesium carbonate often being a good choice. Non-polar solvents like toluene (B28343) and xylene have also been found to be effective for Ullmann couplings. arkat-usa.org

The following table summarizes the optimization of an Ullmann-type diaryl ether synthesis, demonstrating the impact of various reaction parameters on the yield.

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1CuI (10)L1 (20)K₃PO₄Dioxane11085
2CuI (10)L1 (20)Cs₂CO₃Dioxane11095
3Cu₂O (5)L1 (20)Cs₂CO₃Dioxane11092
4CuI (10)NoneCs₂CO₃Dioxane11020
5CuI (10)L1 (20)Cs₂CO₃Toluene11078
6CuI (10)L1 (20)Cs₂CO₃Dioxane9075

For Buchwald-Hartwig reactions, the choice of palladium source, ligand, and base are all critical. chemrxiv.orgresearchgate.netacs.orgresearchgate.netwuxiapptec.comorganic-chemistry.org Palladium acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are common palladium sources. A wide variety of phosphine ligands have been developed, with the optimal choice depending on the specific substrates. Both strong bases like sodium tert-butoxide and weaker bases like cesium carbonate and potassium phosphate (B84403) are used.

Below is a representative table illustrating the optimization of a Buchwald-Hartwig C-O coupling reaction.

EntryPd Source (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene10075
2Pd₂(dba)₃ (1)XPhos (4)K₃PO₄Toluene10092
3Pd₂(dba)₃ (1)XPhos (4)Cs₂CO₃Toluene10088
4Pd₂(dba)₃ (1)XPhos (4)K₃PO₄Dioxane10085
5Pd₂(dba)₃ (1)RuPhos (4)K₃PO₄Toluene10095
6Pd₂(dba)₃ (1)RuPhos (4)K₃PO₄Toluene8081

Derivatization from Related Benzaldehyde and Pyridine Precursors via Established Organic Reactions

The synthesis of this compound and its analogs can also be achieved through the derivatization of more readily available starting materials. For example, a 2-halobenzaldehyde can be coupled with 4-hydroxypyridine, or a 4-halopyridine can be coupled with 2-hydroxybenzaldehyde using the methodologies described above (SNAr, Ullmann, or Buchwald-Hartwig).

The reactivity of the precursors can be modulated by the presence of other functional groups. For instance, electron-withdrawing groups on the aryl halide generally enhance the rate of Ullmann-type reactions. arkat-usa.org The synthesis of 4-methoxypyridine, an analog of 4-hydroxypyridine, can be achieved through the reaction of 4-chloropyridine with sodium methoxide (B1231860) or by the methylation of 4-hydroxypyridine. ontosight.ai This methoxy (B1213986) derivative can then be used in subsequent coupling reactions.

Furthermore, functional groups on the benzaldehyde ring can be introduced before or after the formation of the diaryl ether. For instance, a nitro group can be present on the benzaldehyde precursor, as in 2-bromo-5-nitrobenzaldehyde, and this can influence the reactivity of the coupling reaction and provide a handle for further functionalization. chemicalbook.comguidechem.com Similarly, boronic acid derivatives of benzaldehyde, such as 2-formylphenylboronic acid, can potentially be used in copper-catalyzed C-O coupling reactions with 4-hydroxypyridine. google.com

Advanced Spectroscopic Characterization and Structural Elucidation of Pyridine Oxy Benzaldehyde Derivatives

Vibrational Spectroscopy Applications (FT-IR, FT-Raman) for Functional Group and Molecular Conformation Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying functional groups and probing the conformational properties of molecules. In the study of pyridine-oxy benzaldehyde (B42025) derivatives, these methods have been instrumental.

The FT-IR spectra of these compounds typically exhibit characteristic absorption bands that confirm the presence of key functional groups. For instance, the stretching vibration of the carbonyl group (C=O) in the benzaldehyde moiety is readily observed in the region of 1637-1733 cm⁻¹. researchgate.net The C-H stretching vibrations of the pyridine (B92270) ring are expected in the range of 3090–3020 cm⁻¹. researchgate.net Furthermore, the aromatic C-C stretching modes within the pyridine ring are typically found in the 1400–1600 cm⁻¹ region. researchgate.net

In a study involving a polyurethane synthesized from 2,4-dihydroxy benzaldehyde and methylene-di-p-phenyl-diisocyanate (MDI), FT-IR was used to monitor the reaction. The disappearance of the characteristic diisocyanate peak at 2265 cm⁻¹ and the appearance of urethane (B1682113) linkages confirmed the formation of the polymer. researchgate.net

Raman spectroscopy provides complementary information. The ring breathing mode of the pyridine ring, a collective vibration of the entire ring, is a characteristic feature. For pyridine itself, this mode is observed at 995 cm⁻¹ in the Raman spectrum. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Proton and Carbon Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise connectivity of protons (¹H NMR) and carbon atoms (¹³C NMR) within a molecule.

¹H NMR: The ¹H NMR spectra of pyridine-oxy benzaldehyde derivatives provide a detailed map of the proton environments. For 2-(Pyridin-4-Yloxy)Benzaldehyde, the aldehyde proton typically appears as a singlet at a downfield chemical shift, often around 10.0 ppm. The aromatic protons of the benzaldehyde and pyridine rings resonate in the region of 7.0-9.0 ppm, with their specific chemical shifts and coupling patterns revealing their relative positions. For instance, in a derivative, 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde, the protons on the benzaldehyde ring are observed at specific chemical shifts, providing insight into the electronic effects of the substituents.

¹³C NMR: The ¹³C NMR spectra offer complementary information on the carbon skeleton. The carbonyl carbon of the aldehyde group is a key diagnostic signal, typically appearing significantly downfield, often in the range of 190-193 ppm. rsc.orgrsc.org The carbon atoms of the pyridine and benzene (B151609) rings resonate in the aromatic region (typically 110-160 ppm), and their precise chemical shifts are influenced by the substituents and the ether linkage. For example, in 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde, the trifluoromethyl group's strong electron-withdrawing nature influences the chemical shifts of the pyridine ring carbons.

A search of the Human Metabolome Database for 4-Methoxybenzaldehyde, a related compound, shows predicted ¹³C NMR spectral data which can be used for comparative analysis. hmdb.ca

Compound ¹H NMR (DMSO-d6, δ in ppm) ¹³C NMR (DMSO-d6, δ in ppm)
This compound Derivative 10.01 (s, 1H), 7.90 (s, 2H), 7.69 (d, J = 4.8 Hz, 1H), 7.58 (d, J = 5.5 Hz, 2H) rsc.org193.0, 136.2, 134.5, 129.4, 129.1 rsc.org

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions and Conjugation Patterns

Ultraviolet-Visible (UV-Vis) absorption spectroscopy probes the electronic transitions within a molecule, providing insights into the extent of conjugation and the electronic structure. The spectra of pyridine-oxy benzaldehyde derivatives are characterized by absorption bands that arise from π→π* and n→π* transitions.

X-ray Crystallography Studies for Solid-State Molecular Architecture and Crystal Packing

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Mass Spectrometry Analysis for Molecular Formula Confirmation and Fragmentation Pathways

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and confirming its molecular formula. It also provides information about the fragmentation patterns of the molecule upon ionization, which can aid in structural elucidation.

Computational Chemistry and Quantum Mechanical Investigations of Pyridine Oxy Benzaldehyde Systems

Density Functional Theory (DFT) Applications for Ground State Electronic Structure

Density Functional Theory (DFT) is a widely utilized computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is particularly effective for predicting the ground-state properties of complex organic molecules.

The first step in most computational studies is the optimization of the molecular geometry to find the most stable conformation (the lowest energy structure). For the related molecule 4-(2-Pyridyl)benzaldehyde, geometry optimization has been performed using DFT with the B3LYP functional and a 6-311++G(d,p) basis set. researchgate.netjocpr.com This level of theory is effective for determining structural parameters like bond lengths and angles. ajchem-a.com Such calculations would be crucial for 2-(Pyridin-4-Yloxy)Benzaldehyde to understand the spatial arrangement of its pyridine (B92270) and benzaldehyde (B42025) rings, connected by the ether linkage, and to determine the most stable rotational conformers. The planarity of the heavy-atom skeleton and the relative orientation of the carbonyl group are key features determined through this analysis. mdpi.com

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. researchgate.netlibretexts.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. tandfonline.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.net A smaller energy gap suggests higher reactivity and polarizability. tandfonline.com

For the analogous 4-(2-Pyridyl)benzaldehyde, the HOMO-LUMO energies were calculated. researchgate.netjocpr.com The analysis revealed that the HOMO is primarily localized on the pyridine ring, while the LUMO is distributed over the benzaldehyde moiety. This distribution indicates that an electronic transition would involve a charge transfer from the pyridine ring to the benzaldehyde ring. The calculated energy gap provides a measure of this transition energy.

Table 1: Frontier Molecular Orbital Energies for a Related Pyridine-Benzaldehyde System

Parameter Energy (eV)
EHOMO -6.32
ELUMO -2.15
Energy Gap (ΔE) 4.17

Data derived from studies on 4-(2-Pyridyl)benzaldehyde. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable method for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MEP map illustrates the charge distribution on the molecular surface, using a color scale where red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). nih.gov Green and yellow areas represent regions of neutral or near-neutral potential. nih.gov

In studies of related pyridine derivatives, MEP maps show that the most negative potential is typically localized over electronegative atoms like oxygen and nitrogen. nih.govresearchgate.net For this compound, an MEP analysis would likely show a significant negative potential (red) around the carbonyl oxygen of the benzaldehyde group and the nitrogen atom of the pyridine ring, identifying these as the primary sites for electrophilic interactions. ajchem-a.comresearchgate.net The hydrogen atoms of the aromatic rings would exhibit a positive potential (blue).

Molecules with donor-acceptor structures, like pyridine-oxy benzaldehyde systems, often exhibit significant non-linear optical (NLO) properties, which are crucial for applications in optoelectronics. biochempress.com DFT calculations are employed to predict NLO parameters such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). A high value of first-order hyperpolarizability is indicative of a strong NLO response. Theoretical studies on related donor-acceptor molecules confirm that charge transfer between the pyridine (donor) and benzaldehyde (acceptor) moieties can lead to enhanced NLO properties. tandfonline.com

DFT calculations can be used to predict the thermodynamic properties of a molecule, such as its heat of formation, enthalpy, entropy, and Gibbs free energy, at different temperatures. researchgate.netresearchgate.net These properties are vital for understanding the stability of the molecule and the feasibility of its synthesis. For the related 4-(2-Pyridyl)benzaldehyde, thermodynamic functions have been calculated from the vibrational frequencies determined by DFT, showing their correlation with temperature. researchgate.netjocpr.com

Table 2: Calculated Thermodynamic Properties for a Related Pyridine-Benzaldehyde System at 298.15 K

Property Value
Zero-point vibrational energy 114.35 kcal/mol
Thermal energy (Etotal) 121.18 kcal/mol
Specific heat capacity (Cv) 43.19 cal/mol·K
Entropy (S) 99.12 cal/mol·K

Data derived from studies on 4-(2-Pyridyl)benzaldehyde. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is the primary method for studying the excited-state properties of molecules and simulating their electronic absorption spectra (UV-Vis). researchgate.netrsc.org This method calculates the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. mdpi.com

For the related compound 4-(2-Pyridyl)benzaldehyde, TD-DFT calculations have been performed to simulate its UV-Vis spectrum in various solvents. researchgate.netjocpr.com The results show good agreement with experimental spectra, with the main absorption bands attributed to π→π* transitions. researchgate.net These calculations confirm that the electronic transitions are of an intramolecular charge transfer nature. A similar TD-DFT study on this compound would provide a theoretical prediction of its absorption spectrum, which could then be compared with experimental measurements to validate the computational model. researchgate.netmdpi.com

Natural Bond Orbital (NBO) Analysis for Delocalization and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wave function into a localized Lewis structure representation, composed of core orbitals, lone pairs, and bonds. mdpi.comresearchgate.net This approach is particularly effective for quantifying electron delocalization and intramolecular interactions by examining the interactions between filled "donor" orbitals and empty "acceptor" orbitals. nih.govwisc.edu

In the case of this compound, NBO analysis would elucidate the key hyperconjugative interactions that contribute to its stability. The primary donor-acceptor interactions involve the delocalization of electron density. Significant interactions are expected from the lone pair orbitals of the ether oxygen atom (n(O)) into the antibonding π* orbitals of the pyridine and benzene (B151609) rings. Similarly, delocalization from the π orbitals of the benzene ring to the π* orbitals of the C=O bond and the pyridine ring would be prominent. acs.org These interactions lead to a more stabilized molecular structure.

The strength of these delocalizations is quantified by the second-order perturbation energy, E(2). nih.govnih.gov A higher E(2) value indicates a more intense interaction between the electron donor and acceptor. nih.gov For instance, in a related molecule, 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, NBO analysis revealed a strong intramolecular hydrogen bond with a stabilization energy of 7.72 kcal/mol. nih.gov For this compound, key E(2) values would quantify the charge transfer between the aromatic rings and the ether and aldehyde functional groups, as shown in the representative table below.

Table 1: Representative Donor-Acceptor Interactions and Second-Order Perturbation Energies (E(2)) from NBO Analysis for a Pyridine-Oxy Benzaldehyde System.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
n(Oether)π(Caryl-Caryl)~20-30Lone Pair → π Delocalization
π(Cbenzene-Cbenzene)π(C=O)~15-25π → π Conjugation
π(Cbenzene-Cbenzene)π(Cpyridine-Npyridine)~5-10π → π Conjugation
n(Npyridine)σ(Caryl-Oether)~2-5Lone Pair → σ Hyperconjugation
Note: The values are illustrative, based on analyses of similar ether-linked aromatic systems and benzaldehyde derivatives. mdpi.comresearchgate.netacs.org

These delocalization effects not only stabilize the molecule but also influence its geometry and reactivity. The partial double-bond character induced in the C-O ether linkages and C-C bonds can lead to a more planar conformation and affect the rotational barriers of the aromatic rings.

Molecular Dynamics Simulations for Studying Reactive Properties and Intermolecular Interactions with Solvents

Molecular Dynamics (MD) simulations provide a method to study the time-dependent behavior of a molecular system, offering insights into conformational dynamics, solvent interactions, and reactive properties. easychair.orgnih.gov By simulating the atomic motions over time, MD can reveal how a molecule like this compound behaves in different environments, such as various solvents. easychair.org

The study of reactive properties can be approached by investigating local reactivity descriptors and stability in solution. researchgate.netbohrium.com For example, MD simulations coupled with quantum mechanics can calculate Bond Dissociation Energies (BDEs) to assess sensitivity towards mechanisms like autoxidation. researchgate.net The interaction with solvent molecules, which is critical for understanding reaction kinetics and solubility, is often analyzed using Radial Distribution Functions (RDFs). researchgate.net The RDF, g(r), describes the probability of finding a solvent atom at a distance 'r' from a specific atom in the solute.

For this compound, MD simulations in a solvent like water would show pronounced interactions at the polar sites: the pyridine nitrogen, the ether oxygen, and the carbonyl oxygen of the aldehyde group. researchgate.netnih.gov The RDFs would likely show sharp peaks at short distances for water hydrogens around these electronegative atoms, indicating strong hydrogen bonding. In contrast, non-polar solvents would interact more weakly through van der Waals forces with the aromatic rings. Studies on similar systems have shown that specific solvent interactions can stabilize certain molecular conformations and influence reactivity. chemrxiv.org For example, simulations of pyridine derivatives have revealed that protonated amine groups can form major, persistent hydrogen bonds with surrounding water molecules. nih.gov

Table 2: Representative Radial Distribution Function (RDF) Peak Data from MD Simulations in an Aqueous Solvent.

Solute AtomSolvent Atomg(r) Peak Distance (Å)Interaction Type
N (Pyridine)H (Water)~1.8 - 2.2Hydrogen Bond
O (Carbonyl)H (Water)~1.9 - 2.3Hydrogen Bond
O (Ether)H (Water)~2.0 - 2.5Hydrogen Bond
C-H (Aromatic)O (Water)~3.0 - 3.5Weak C-H···O Interaction
Note: The values are illustrative, based on simulations of pyridine, benzaldehyde, and ether-containing molecules in water. researchgate.netnih.govchemrxiv.org

Furthermore, reactive MD simulations, which use force fields that can model bond formation and breaking, could be employed to study the chemical reactivity of the aldehyde group or potential degradation pathways of the ether linkage under specific conditions. nih.gov

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Interactions and Crystal Voids

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. iucr.org By partitioning the crystal space into regions where the electron density of a given molecule dominates, it provides a visual and statistical summary of all close contacts.

For a molecule like this compound, the Hirshfeld surface would be mapped with functions like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds and other strong interactions. mdpi.com The analysis generates 2D "fingerprint plots" that summarize the distribution of intermolecular contacts, providing a percentage contribution for each interaction type. iucr.org

In the crystal packing of this compound, several types of interactions would be expected. Given the abundance of hydrogen atoms, H···H contacts would likely constitute the largest percentage of the Hirshfeld surface area. acs.orgnih.gov Other significant interactions would include C—H···O hydrogen bonds involving the aldehyde and ether oxygens, and C—H···N contacts with the pyridine nitrogen. mdpi.comrsc.org Additionally, π–π stacking between the aromatic rings and C—H···π interactions are common in such compounds and would play a crucial role in the supramolecular assembly. nih.govnih.gov Studies on substituted benzaldehydes and pyridine derivatives consistently show these interactions to be dominant. nih.govrsc.org

Table 3: Representative Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface.

Contact TypeTypical Contribution (%)Governing Interaction
H···H~40 - 50van der Waals forces
C···H / H···C~15 - 25C-H···π interactions
O···H / H···O~10 - 20C-H···O hydrogen bonds
N···H / H···N~5 - 15C-H···N hydrogen bonds
C···C~3 - 8π-π stacking
Note: The values are illustrative, based on Hirshfeld analyses of various benzaldehyde and pyridine derivatives. iucr.orgmdpi.comnih.govrsc.org

Hirshfeld surface analysis is also used to investigate crystal voids—empty spaces within the crystal lattice. acs.org The volume and percentage of this free space can be calculated, providing insight into the packing efficiency and mechanical stability of the crystal. acs.org The absence of large cavities generally suggests that the crystal packing is robust. acs.org

Chemical Transformations and Derivatization Chemistry of 2 Pyridin 4 Yloxy Benzaldehyde

Aldehyde Functional Group Reactivity

The aldehyde group is the most reactive site in the molecule, readily undergoing oxidation, reduction, nucleophilic addition, and condensation reactions.

The aldehyde functional group of 2-(pyridin-4-yloxy)benzaldehyde can be readily oxidized to the corresponding carboxylic acid, 2-(pyridin-4-yloxy)benzoic acid. This transformation is a common and fundamental reaction in organic chemistry. Various oxidizing agents can be employed to achieve this conversion. organic-chemistry.org

A general method for the oxidation of aldehydes to carboxylic acids involves the use of an alkali metal or alkaline-earth metal chlorite (B76162) in the presence of hydrogen peroxide in an aqueous-organic solvent. google.com This method is often preferred due to its high yields and the formation of pure carboxylic acid products. google.com Another effective reagent is sodium perborate (B1237305) in acetic acid, which can oxidize aromatic aldehydes to their corresponding carboxylic acids. organic-chemistry.org

Furthermore, catalytic methods have been developed for this oxidation. For instance, N-hydroxyphthalimide (NHPI) can act as an organocatalyst in the presence of oxygen for the aerobic oxidation of aldehydes. organic-chemistry.org Vanadyl acetylacetonate (B107027) [VO(acac)₂] in the presence of hydrogen peroxide is another efficient catalytic system for the selective oxidation of aromatic aldehydes. organic-chemistry.org Manganese-based catalysts, in some cases, have been shown to decompose in situ to pyridine-2-carboxylic acid, which then acts as the active catalyst for oxidation reactions. rsc.org Selenium-catalyzed oxidation using hydrogen peroxide also provides a green and efficient route to carboxylic acids from aldehydes. mdpi.com

The general scheme for the oxidation of this compound to 2-(pyridin-4-yloxy)benzoic acid is depicted below:

Scheme 1: Oxidation of this compound

      O                   O
     //                  //
  C-H                 C-OH
  |                   |
 (Ring System)       (Ring System)
      [O]
     ----->

The ring system represents the 2-(pyridin-4-yloxy)phenyl group.

A variety of oxidizing agents can be utilized for this transformation, and the choice of reagent often depends on the desired reaction conditions and the presence of other functional groups in the molecule.

Table 1: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion

Oxidizing Agent/SystemDescription
Alkali metal/alkaline-earth metal chlorite with H₂O₂Provides high yields and pure products. google.com
Sodium perborate in acetic acidAn effective reagent for oxidizing aromatic aldehydes. organic-chemistry.org
N-hydroxyphthalimide (NHPI)/O₂An organocatalytic aerobic oxidation method. organic-chemistry.org
VO(acac)₂/H₂O₂An efficient and selective catalytic system. organic-chemistry.org
Selenium/H₂O₂A green and efficient catalytic oxidation method. mdpi.com

The aldehyde group of this compound can be reduced to a primary alcohol, [2-(pyridin-4-yloxy)phenyl]methanol. This transformation is typically achieved using a variety of reducing agents. Common laboratory reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Sodium borohydride is a milder reducing agent and is often preferred for its selectivity and ease of handling. It can selectively reduce aldehydes and ketones in the presence of less reactive functional groups like esters and amides. The reaction is typically carried out in an alcoholic solvent such as methanol (B129727) or ethanol.

Lithium aluminum hydride is a much stronger reducing agent and will reduce aldehydes, ketones, esters, carboxylic acids, and amides. Due to its high reactivity, it is used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

The general scheme for the reduction is as follows:

Scheme 2: Reduction of this compound

      O                   OH
     //                  |
  C-H                 CH₂
  |                   |
 (Ring System)       (Ring System)
     [H]
    ----->

The ring system represents the 2-(pyridin-4-yloxy)phenyl group.

The carbonyl carbon of the aldehyde group in this compound is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com This nucleophilic addition is a fundamental reaction of aldehydes and ketones. pressbooks.pub The reaction proceeds through a two-step mechanism. In the first step, the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. libretexts.org The hybridization of the carbonyl carbon changes from sp² to sp³ during this step. libretexts.org In the second step, the alkoxide intermediate is protonated, typically by the addition of a weak acid, to yield an alcohol. libretexts.org

Aldehydes are generally more reactive towards nucleophilic addition than ketones due to both steric and electronic factors. askfilo.com Sterically, the single substituent on the aldehyde carbonyl presents less hindrance to the approaching nucleophile compared to the two substituents on a ketone. libretexts.org Electronically, the presence of two electron-donating alkyl groups in ketones reduces the electrophilicity of the carbonyl carbon more effectively than the single substituent in an aldehyde. askfilo.com However, aromatic aldehydes like benzaldehyde (B42025) are less reactive than aliphatic aldehydes because the electron-donating resonance effect of the aromatic ring makes the carbonyl group less electrophilic. libretexts.org

A variety of nucleophiles can participate in these reactions, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), cyanide ions, and enolates. The addition of a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) results in the formation of a secondary alcohol after workup. The addition of a cyanide ion (from a source like HCN or NaCN) leads to the formation of a cyanohydrin.

This compound readily undergoes condensation reactions with primary amines, hydrazines, and related compounds to form Schiff bases (imines) and hydrazones, respectively. mdpi.com These reactions involve the formation of a carbon-nitrogen double bond (C=N) and are typically reversible, often requiring the removal of water to drive the equilibrium towards the product. researchgate.net The formation of the C=N bond is a key process in many biological systems. researchgate.net

Schiff Base and Imine Formation: The reaction of this compound with a primary amine yields a Schiff base, also known as an imine. jecst.org This condensation is often catalyzed by a small amount of acid. derpharmachemica.com Schiff bases are a versatile class of compounds with a wide range of applications, including in the synthesis of pharmaceuticals and as ligands in coordination chemistry. derpharmachemica.com For instance, Schiff bases derived from substituted benzaldehydes and various amines have been synthesized and studied for their biological activities. jecst.orgmdpi.com

Hydrazone Formation: Similarly, the reaction of this compound with hydrazine (B178648) or a substituted hydrazine (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) yields a hydrazone. researchgate.net Hydrazones are also important synthetic intermediates and have been investigated for their pharmacological properties. jrespharm.com The formation of hydrazones from aldehydes and hydrazines is a well-established reaction. researchgate.netjrespharm.com

The general reaction for the formation of a Schiff base is as follows:

Scheme 3: Schiff Base Formation from this compound

      O                   R'
     //                  /
  C-H   +   H₂N-R'   <=>   C=N   +   H₂O
  |                       |
 (Ring System)           (Ring System)

The ring system represents the 2-(pyridin-4-yloxy)phenyl group, and R' represents an alkyl or aryl group.

Table 2: Examples of Condensation Reactions

ReactantProduct TypeSignificance/Application
Primary Amine (R-NH₂)Schiff Base (Imine)Important intermediates in organic synthesis and ligands for metal complexes. derpharmachemica.comrsc.org
Hydrazine (H₂N-NH₂)HydrazoneUsed in the synthesis of heterocyclic compounds and exhibit biological activities. jrespharm.com
Substituted HydrazinesSubstituted HydrazonesValuable for characterization of aldehydes and as synthetic intermediates. jrespharm.com

Modifications and Functionalizations of the Pyridine (B92270) and Benzene (B151609) Rings

Beyond the reactivity of the aldehyde group, the aromatic rings of this compound can also be functionalized.

The benzene ring in this compound can undergo electrophilic aromatic substitution reactions. msu.edu The rate and regioselectivity of these reactions are influenced by the substituents already present on the ring: the aldehyde group (-CHO) and the pyridin-4-yloxy group (-O-Py).

The aldehyde group is a deactivating, meta-directing group due to its electron-withdrawing nature. libretexts.org Conversely, the ether linkage of the pyridin-4-yloxy group is an activating, ortho, para-directing group due to the electron-donating resonance effect of the oxygen atom. libretexts.org The interplay of these two opposing effects will determine the outcome of an electrophilic substitution reaction.

Generally, activating groups have a stronger directing effect than deactivating groups. Therefore, electrophilic attack is expected to occur at the positions ortho and para to the strongly activating pyridin-4-yloxy group. libretexts.org However, the para position is already substituted. Thus, substitution is most likely to occur at the positions ortho to the ether linkage.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. uomustansiriyah.edu.iquci.edu For example, nitration would introduce a nitro group (-NO₂) onto the benzene ring, while halogenation would introduce a halogen atom (e.g., -Cl, -Br). uomustansiriyah.edu.iq

Further Substitution Reactions on the Pyridine Moiety

The pyridine ring of this compound is a key site for further chemical modification, allowing for the synthesis of a diverse range of derivatives. The reactivity of the pyridine moiety is governed by the electronic properties of the nitrogen atom and the influence of the 4-aryloxy substituent. Both nucleophilic and electrophilic substitution reactions can be envisioned on this ring system, primarily occurring at positions ortho or meta to the nitrogen atom.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack. This reactivity is enhanced by the electronegative nitrogen atom, which can stabilize the negative charge in the anionic intermediate (Meisenheimer complex) formed during the reaction. stackexchange.comquora.com For a 4-substituted pyridine like the title compound, nucleophilic attack is strongly favored at the C-2 and C-6 positions (ortho to the nitrogen). stackexchange.comquora.comuoanbar.edu.iq This is because the intermediate formed from attack at these positions allows for the delocalization of the negative charge directly onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.com Attack at the C-3 and C-5 positions does not permit this resonance stabilization, making it less favorable. quora.com

While specific examples for this compound are not detailed in the literature, reactions with strong nucleophiles such as organolithium reagents, amides (e.g., sodium amide in the Chichibabin reaction), or alkoxides would be expected to yield 2- or 6-substituted products. uoanbar.edu.iq The general mechanism for this transformation is outlined below.

Table 1: General Mechanism for Nucleophilic Aromatic Substitution on the Pyridine Moiety

StepDescriptionIntermediate
1. Nucleophilic Attack A nucleophile (Nu⁻) attacks the electron-deficient C-2 (or C-6) position of the pyridine ring, breaking the aromaticity.A resonance-stabilized anionic intermediate (Meisenheimer complex) is formed. The negative charge is delocalized over the ring and onto the nitrogen atom.
2. Leaving Group Departure The aromaticity is restored by the elimination of a leaving group. In the case of substitution of a hydrogen atom, this would be a hydride ion (H⁻), which typically requires an oxidizing agent or specific reaction conditions (like the Chichibabin reaction).The final substituted pyridine product is formed.

Electrophilic Aromatic Substitution (SEAr)

In contrast to nucleophilic substitution, electrophilic aromatic substitution on the pyridine ring is significantly more challenging. The nitrogen atom exerts a strong electron-withdrawing inductive effect, deactivating the ring towards attack by electrophiles. uoanbar.edu.iqwikipedia.orgslideshare.net Furthermore, the lone pair on the nitrogen atom readily reacts with electrophiles or the acidic reaction media often used for SEAr (e.g., nitration, sulfonation), leading to the formation of a positively charged pyridinium (B92312) ion. wikipedia.org This further deactivates the ring, making substitution even more difficult.

When forced under vigorous conditions, electrophilic substitution occurs preferentially at the C-3 and C-5 positions (meta to the nitrogen). slideshare.netquimicaorganica.org This is because the cationic intermediates (Wheland intermediates) resulting from attack at these positions are less destabilized than those from attack at the C-2, C-4, or C-6 positions, where a resonance structure would place the positive charge directly on the already electron-deficient nitrogen atom. quimicaorganica.org

A common strategy to overcome the low reactivity of pyridine in SEAr is to first convert it to its N-oxide derivative. wikipedia.org The oxygen atom in pyridine-N-oxide is an electron-donating group, which activates the ring for electrophilic attack (predominantly at the C-4 position) and can be subsequently removed after the substitution reaction. wikipedia.org

Intramolecular Rearrangement Mechanisms (e.g., Photoinduced Aryl Ether Rearrangements)

Aryl ethers containing a carbonyl group in the ortho position, such as this compound, can undergo intramolecular rearrangements upon photoexcitation. These reactions provide a pathway to form new carbon-carbon bonds and synthesize complex molecular architectures like 2-hydroxybenzophenone (B104022) derivatives.

A detailed mechanistic study on the closely related isomer, 2-(pyridin-2-yloxy)benzaldehyde, using density functional theory (DFT) calculations provides significant insight into this process. stackexchange.com The reaction is proposed to proceed from an excited triplet state and involves three key steps, as summarized in the table below.

Table 2: Proposed Mechanism for the Photoinduced Rearrangement of this compound

StepDescriptionMechanistic Details
1. Photoexcitation & Ipso-Addition Upon absorption of UV light, the molecule is excited to a triplet state. This is followed by an intramolecular addition of the aldehyde's carbonyl carbon to the ipso-carbon of the pyridine ring (the carbon atom directly attached to the ether oxygen).This initial cyclization step forms a transient spirocyclic intermediate. The feasibility of this step is a critical factor in the overall reaction. stackexchange.com
2. C-O Bond Cleavage The spirocyclic intermediate undergoes cleavage of the aryl ether C-O bond.This step breaks the ether linkage and leads to the formation of a diradical or zwitterionic intermediate. The rate-determining step of the overall rearrangement can be either this C-O cleavage or the initial ipso-addition, depending on the specific substrate. stackexchange.com
3. Proton Transfer A final intramolecular transfer of the formyl proton from the original aldehyde group to the phenoxide oxygen occurs.This step results in the formation of the stable, aromatic 2-hydroxybenzophenone-type product and completes the rearrangement. stackexchange.com

This photocatalyst-free rearrangement offers a novel method for converting (hetero)aryl ethers into C-C coupled products. stackexchange.com The efficiency and viability of the reaction can be influenced by structural modifications to the molecule. For instance, substitutions on the aromatic rings can alter the electronic structure and absorption properties, potentially lowering the energy barrier for the rearrangement and making the process more applicable for synthetic purposes. stackexchange.com

Applications in Advanced Materials and Ligand Design for Pyridine Oxy Benzaldehydes

Ligand Design for Coordination Chemistry with Metal Centers

The presence of both a nitrogen atom in the pyridine (B92270) ring and an oxygen atom in the ether linkage makes 2-(Pyridin-4-Yloxy)Benzaldehyde and its analogs excellent candidates for ligand design. These sites can coordinate with various metal centers, leading to the formation of stable and functional metal complexes. The inherent electronic and structural properties of the pyridine ring allow for the fine-tuning of the coordination environment around the metal ion, which is crucial for dictating the reactivity and properties of the resulting complex.

Formation of Metal Complexes for Catalytic Applications

Pyridine-oxy benzaldehydes serve as effective ligands for the synthesis of metal complexes with significant catalytic activity. The stability and reactivity of these compounds make them valuable in creating new catalysts. chemimpex.com For instance, related pyridine-based Schiff base complexes have demonstrated notable catalytic performance. One such study highlighted a cobalt complex that exhibited excellent catalytic capabilities in the reduction of 4-nitrophenol. researchgate.net The coordination of the pyridine-containing ligand to the metal center is instrumental in facilitating the catalytic cycle. The ability to modify the substituents on both the pyridine and benzaldehyde (B42025) rings offers a pathway to modulate the electronic and steric properties of the catalyst, thereby optimizing its efficiency and selectivity for specific chemical transformations.

Table 1: Examples of Metal Complexes and their Catalytic Applications

Ligand TypeMetal CenterApplication
Pyridine-amino acid Schiff baseCobalt (Co)Reduction of 4-nitrophenol researchgate.net
Pyridine-thiazolePalladium (Pd)Cross-coupling reactions
Pyridine-benzothiazolePlatinum (Pt)Hydrosilylation reactions

Development of Luminescent Probes and Sensors

The unique photophysical properties of metal complexes derived from pyridine-oxy benzaldehydes have led to their use in the development of luminescent probes and sensors. researchgate.net The coordination of the ligand to a metal ion can significantly influence the luminescence behavior of the complex, often leading to enhanced emission intensity or shifts in the emission wavelength. These changes can be exploited for sensing applications, where the presence of a specific analyte interacts with the complex and triggers a detectable luminescent response.

For example, cadmium-based coordination polymers constructed from pyridine-amino acid ligands have been shown to be highly selective and sensitive fluorescent sensors for iron (III) ions in aqueous solutions. researchgate.net Similarly, palladium (II) and platinum (II) complexes with related tridentate pyridine-containing ligands have been investigated for their luminescence properties, showing potential for applications in light-emitting devices and sensors. researchgate.netnih.gov The emission characteristics of these complexes are often attributed to metal-to-ligand charge transfer (MLCT) transitions, which can be fine-tuned by altering the ligand structure. researchgate.net

Supramolecular Assembly and Host-Guest Chemistry Applications

The rigid and directional nature of the pyridine-oxy benzaldehyde structure makes it an excellent building block for the construction of well-defined supramolecular assemblies. Through non-covalent interactions such as hydrogen bonding, π-π stacking, and metal coordination, these molecules can self-assemble into complex architectures like cages, grids, and porous networks. These structures often possess cavities or channels that can encapsulate smaller "guest" molecules, leading to applications in areas such as molecular recognition, separation, and storage.

The ability of pyridine-containing ligands to form stable coordination networks with transition metals is a key driver in this field. researchgate.net Research has shown that even simple organic molecules like acridine and dihydroxybenzaldehyde can form cocrystals with unique structural and optical properties through supramolecular interactions. mdpi.com The design of these host-guest systems allows for the precise control over the size and shape of the cavities, enabling selective binding of specific guest molecules.

Role as Versatile Building Blocks in Complex Organic Synthesis

Beyond their direct applications in materials and catalysis, this compound and its derivatives are highly valued as versatile intermediates in organic synthesis. chemimpex.com The presence of the reactive aldehyde group, coupled with the stable pyridine and ether functionalities, allows for a wide array of chemical transformations.

Synthesis of Diverse Heterocyclic Compounds

The aldehyde functional group in pyridine-oxy benzaldehydes is a gateway to a vast number of heterocyclic systems. Through condensation reactions with various nucleophiles, a wide range of biologically and materially significant heterocyclic compounds can be synthesized. For example, reactions with amines, hydrazines, and hydroxylamines can lead to the formation of imines, hydrazones, and oximes, respectively, which can then be further cyclized to produce heterocycles like pyridines, pyrazoles, and isoxazoles. The versatility of this synthetic approach allows for the creation of large libraries of compounds for various applications.

Precursors for Fluorescent Probes in Chemical and Biological Imaging

The inherent fluorescence of many pyridine-containing compounds, combined with the reactive handle of the aldehyde group, makes pyridine-oxy benzaldehydes valuable precursors for the development of fluorescent probes. chemimpex.com The aldehyde can be used to covalently attach the pyridine-oxy scaffold to other molecules, including biomolecules, to create targeted probes for imaging. rsc.org For example, a related compound, 4-(Pyridin-2-Yloxy)Benzaldehyde (B61630) Hydrochloride, is noted for its utility in developing fluorescent probes for biological imaging, which can aid in visualizing cellular processes with high specificity. chemimpex.com The photophysical properties of these probes can be tuned by modifying the substituents on the aromatic rings, allowing for the design of probes with specific excitation and emission wavelengths suitable for various imaging modalities.

Table 2: Functional Groups and Corresponding Synthetic Possibilities

Functional GroupReagentResulting Compound/Intermediate
AldehydePrimary AmineSchiff Base (Imine)
AldehydeHydrazine (B178648)Hydrazone
AldehydeHydroxylamineOxime
AldehydeActive Methylene CompoundChalcone

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